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molecular formula C9H24N2OSi2 B155028 1,3-Dimethyl-1,3-bis(trimethylsilyl)urea CAS No. 10218-17-4

1,3-Dimethyl-1,3-bis(trimethylsilyl)urea

Cat. No. B155028
M. Wt: 232.47 g/mol
InChI Key: OZSLNVMOKRIJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05196489

Procedure details

1,3-dimethylurea (44.0 g, 0.5 mole) and triethylamine (250 mls) were charged to a stirred reaction vessel purged with dry nitrogen. The mixture was stirred for 5 minutes and then chlorotrimethylsilane (167.5 mls, 1.32 moles) was added resulting in the formation of a white precipitate. The resulting reaction mixture was stirred for a further 24 hours at ambient temperature after which it was filtered under a nitrogen atmosphere. The filter cake was washed with dry toluene and the combined organics filtrate was distilled at atmospheric pressure under a nitrogen atmosphere. The residual organics were subjected to fractional distillation at a pressure of 8 mmHg. The fraction distilling at 86° to 88° C. was the required initiator.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
167.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].Cl[Si:8]([CH3:11])([CH3:10])[CH3:9]>C(N(CC)CC)C>[CH3:9][Si:8]([CH3:11])([CH3:10])[N:2]([CH3:1])[C:3]([N:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH3:6])=[O:4]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
CNC(=O)NC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
167.5 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with dry nitrogen
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white precipitate
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for a further 24 hours at ambient temperature after which it
Duration
24 h
FILTRATION
Type
FILTRATION
Details
was filtered under a nitrogen atmosphere
WASH
Type
WASH
Details
The filter cake was washed with dry toluene
DISTILLATION
Type
DISTILLATION
Details
the combined organics filtrate was distilled at atmospheric pressure under a nitrogen atmosphere
DISTILLATION
Type
DISTILLATION
Details
The residual organics were subjected to fractional distillation at a pressure of 8 mmHg
DISTILLATION
Type
DISTILLATION
Details
The fraction distilling at 86° to 88° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C[Si](N(C(=O)N(C)[Si](C)(C)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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